3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid
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Overview
Description
BTT-266 is a CaVα1⋅CaVβ antagonist which suppresses neuronal voltage-gated calcium-channel trafficking.
Scientific Research Applications
Antioxidant Activity
Research conducted by Xu et al. (2017) discovered a phenyl ether derivative related to the given compound, demonstrating significant antioxidant activity. This suggests potential applications of similar compounds in the field of oxidative stress and its associated diseases (Xu et al., 2017).
Synthetic Chemistry
Agekyan and Mkryan (2015) explored the synthesis of related compounds, highlighting the versatility and potential applications of these compounds in synthetic chemistry for the development of various bioactive molecules (Agekyan & Mkryan, 2015).
Antimicrobial Activity
Rai et al. (2009) synthesized novel oxadiazoles from a related pyrazole compound, which showed significant antibacterial activity. This suggests that derivatives of the mentioned compound could be potent antimicrobial agents (Rai et al., 2009).
Anticancer and Antiviral Properties
Havrylyuk et al. (2013) found that certain pyrazoline-substituted thiazolidinones, structurally related to the compound , exhibited selective inhibition of leukemia cell lines and demonstrated antiviral activity against Tacaribe virus (Havrylyuk et al., 2013).
Corrosion Inhibition
Yadav et al. (2016) investigated pyranopyrazole derivatives, closely related to the compound, as corrosion inhibitors for mild steel, demonstrating their potential application in industrial contexts (Yadav et al., 2016).
Molluscicidal Activity
Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, showing significant molluscicidal and antimicrobial activities, suggesting similar applications for related compounds (Orjala et al., 1993).
Properties
Molecular Formula |
C34H28N4O4 |
---|---|
Molecular Weight |
556.62 |
IUPAC Name |
3-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid |
InChI |
InChI=1S/C34H28N4O4/c1-22-11-13-24(14-12-22)32-29(21-37(36-32)27-9-4-3-5-10-27)31-20-30(23-15-17-28(42-2)18-16-23)35-38(31)33(39)25-7-6-8-26(19-25)34(40)41/h3-19,21,31H,20H2,1-2H3,(H,40,41) |
InChI Key |
BYYPOQSHTFEGDL-HKBQPEDESA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BTT266; BTT 266; BTT-266 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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